4-acetyl-N-(4-methoxyphenyl)benzamide
Description
4-Acetyl-N-(4-methoxyphenyl)benzamide is a benzamide derivative characterized by a benzamide core substituted with an acetyl group at the 4-position and a 4-methoxyphenyl group attached via an amide linkage. This structural configuration confers distinct physicochemical properties, including moderate solubility in polar organic solvents and enhanced stability due to the electron-donating methoxy group.
Properties
IUPAC Name |
4-acetyl-N-(4-methoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-11(18)12-3-5-13(6-4-12)16(19)17-14-7-9-15(20-2)10-8-14/h3-10H,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFMDYGDQTOGBFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The biological and chemical properties of benzamide derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison
Impact of Substituents on Physicochemical Properties
- Acetyl Group: Enhances electrophilic reactivity and target binding affinity. For example, the acetylated analogue in exhibits stronger antioxidant activity compared to non-acetylated variants .
- Methoxy Group : Improves solubility (logP reduction) and stability via resonance effects. Para-substitution (as in the target compound) optimizes spatial orientation for target engagement .
- Chloro/Cyano Groups: Electron-withdrawing substituents like chlorine () reduce solubility but increase reactivity in electrophilic substitution reactions .
Uniqueness of this compound
The combination of acetyl and para-methoxyphenyl groups distinguishes this compound:
Synergistic Electronic Effects : The acetyl group’s electron-withdrawing nature balances the methoxy group’s electron-donating properties, optimizing reactivity for nucleophilic interactions .
Target Selectivity : Structural alignment studies suggest the acetyl moiety fits into hydrophobic enzyme pockets, while the methoxyphenyl group facilitates hydrogen bonding with polar residues .
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